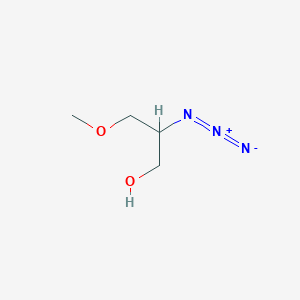

2-叠氮基-3-甲氧基丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Azido-3-methoxypropan-1-ol” is a chemical compound with the molecular formula C4H9N3O2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of organic azides from alcohols can be achieved using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) under mild reaction conditions . The organic azides are easily isolated because the byproducts are highly soluble in water .Molecular Structure Analysis

The molecular structure of “2-Azido-3-methoxypropan-1-ol” is characterized by the presence of an azido group (N3) and a methoxy group (OCH3) attached to a propane molecule . The polar character of the azido group has a remarkable effect on their bond lengths and angles .Chemical Reactions Analysis

Organic azides, such as “2-Azido-3-methoxypropan-1-ol”, can be prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) . The choice of base is important in the diazo-transfer reaction .Physical and Chemical Properties Analysis

The physical properties of a substance can be observed or measured without changing the identity of the substance. These include density, color, hardness, melting and boiling points . The chemical properties describe the ability of a substance to undergo a specific chemical change . Specific physical and chemical properties of “2-Azido-3-methoxypropan-1-ol” are not available in the literature.科学研究应用

抗疟疾化合物的合成

由 D’hooghe 等人领导的研究。(2011) 通过精制反式-4-芳基-3-氯-β-内酰胺,开发了多种 2-氨基-3-芳基丙醇-1-醇。这包括合成抗-2-氨基-3-芳基-3-甲氧基丙醇-1-醇,该醇对恶性疟原虫菌株显示出中等的抗疟疾活性,表明在抗疟疾药物开发中具有潜力 (D’hooghe et al., 2011).

化学合成和转化

Karavaizoglu 和 Salamci (2020) 在各种氨基环醇的合成中利用了与 2-叠氮基-3-甲氧基丙醇-1-醇相关的 2-叠氮基环辛-3-烯-1-醇,表明了其在创建复杂有机化合物中的作用。这项研究突出了其在合成不同化学结构中的应用 (Karavaizoglu & Salamci, 2020).

放射增敏剂还原研究

Gattavecchia 和 Tonelli (1986) 研究了与 2-叠氮基-3-甲氧基丙醇-1-醇在结构上相似的化合物米索尼达唑的化学还原,深入了解了此类化合物中叠氮基和甲氧基的化学行为。这项研究与理解类似化合物的化学性质和反应相关 (Gattavecchia & Tonelli, 1986).

合成中的酶促拆分

Molinaro 等人。(2010) 展示了使用 Codex HHDH P2E2 酶和叠氮化钠对环氧化物的酶促拆分,从而合成 1-叠氮基-2-芳基丙醇-2-醇。这项研究说明了 2-叠氮基-3-甲氧基丙醇-1-醇在酶促过程中创造对映体富集化合物的潜力 (Molinaro, Guilbault, & Kosjek, 2010).

未来方向

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

属性

IUPAC Name |

2-azido-3-methoxypropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-9-3-4(2-8)6-7-5/h4,8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCYJWLYSCAGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2963781.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)

![6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963787.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)

![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)

![2-Chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B2963794.png)

![N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2963795.png)

![3-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2963796.png)